2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
The compound “2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a triazine ring . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the imidazole and triazine rings would likely result in a high degree of polarity and potential for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing imidazole and triazine rings are known to participate in a variety of chemical reactions. For example, triazines can undergo reactions with amines, thiols, and even water to form substituted triazines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound relatively polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Antiviral Activity
The chemical compound has been explored in the synthesis of novel purine analogues, including imidazo[1,2-a]-s-triazine nucleosides. These compounds have demonstrated moderate activity against various viruses, such as herpes and rhinovirus, in tissue culture settings, highlighting their potential as antiviral agents (Kim et al., 1978).
Applications in Supramolecular Chemistry
Glycolurils, closely related to the compound , have found significant applications in diverse fields like pharmacology, where they function as antibacterial and neurotropic agents, and in technology for explosives and gelators. Their role as building blocks in supramolecular chemistry further extends their range of applications (Kravchenko et al., 2018).
Biological Activity of Derivatives
Research into the synthesis of highly functionalized tetrahydropyridines, which are derivatives of the compound, has been undertaken. These compounds, including imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazines, have shown potential for biological activity, indicating a scope for pharmacological applications (Wasilewska et al., 2011).
Drug-like Heterocyclic Scaffold
The compound's derivatives, particularly dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, have been synthesized and identified as new drug-like heterocyclic scaffolds. Their structure allows for broad variation, which can be leveraged in drug development (Tzvetkov et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-5-8-18(9-6-14)23-10-11-24-19(26)20(27)25(22-21(23)24)13-17-12-15(2)4-7-16(17)3/h4-9,12H,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLYNQNPTDLXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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